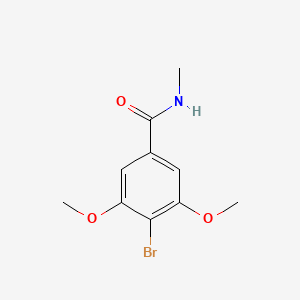

4-bromo-3,5-dimethoxy-N-methylbenzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-3,5-dimethoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-12-10(13)6-4-7(14-2)9(11)8(5-6)15-3/h4-5H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJLNFKYLUDMPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C(=C1)OC)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Pathway of 4-Bromo-3,5-dimethoxy-N-methylbenzamide: A Comprehensive Technical Guide

Executive Summary

4-Bromo-3,5-dimethoxy-N-methylbenzamide is a highly functionalized aromatic building block that serves as a critical intermediate in the synthesis of advanced therapeutics, including neuroleptics, anti-inflammatory agents, and LPA1 receptor antagonists[1]. As a Senior Application Scientist, I have structured this whitepaper to provide not just the procedural steps, but the fundamental mechanistic causality behind the two-phase synthesis of this compound.

The synthesis relies on a highly regioselective electrophilic aromatic bromination followed by a controlled amidation. By understanding the electronic directing effects and thermodynamic drivers of these reactions, researchers can scale this pathway while maintaining high isolated yields and analytical purity.

Retrosynthetic Strategy & Mechanistic Causality

The target molecule can be efficiently accessed via a two-step linear sequence starting from commercially available 3,5-dimethoxybenzoic acid .

-

Regioselective Bromination: The starting material features a carboxyl group (an electron-withdrawing, meta-directing group) at C1, and two methoxy groups (electron-donating, ortho/para-directing groups) at C3 and C5. The C4 position is uniquely activated because it is ortho to both methoxy groups, creating a synergistic peak in electron density[2]. This electronic environment strongly stabilizes the Wheland intermediate at C4, allowing for highly regioselective bromination despite the steric hindrance of the adjacent methoxy moieties.

-

Amidation: Direct condensation of a carboxylic acid with an amine is thermodynamically unfavorable at room temperature. Therefore, the intermediate 4-bromo-3,5-dimethoxybenzoic acid must be converted into a highly electrophilic species. This can be achieved via aggressive chlorination using thionyl chloride (SOCl₂)[3], or through a milder, field-proven active ester intermediate using EDC and HOBt[4]. We prioritize the EDC/HOBt route in this guide to prevent the formation of harsh HCl gas and to ensure a cleaner impurity profile.

Fig 1: Two-step synthetic workflow from 3,5-dimethoxybenzoic acid to the target benzamide.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs) and causality-driven parameter limits.

Phase 1: Electrophilic Aromatic Bromination

Objective: Regioselective functionalization of 3,5-dimethoxybenzoic acid to 4-bromo-3,5-dimethoxybenzoic acid[2].

Reagents & Materials:

-

3,5-Dimethoxybenzoic acid (1.0 eq)

-

Elemental Bromine (Br₂, 1.05 eq)

-

Glacial Acetic Acid (AcOH, 12 volumes)

Step-by-Step Methodology:

-

Dissolution: Charge a dry round-bottom flask with 3,5-dimethoxybenzoic acid and 10 volumes of glacial acetic acid. Causality: AcOH acts as a polar protic solvent that facilitates the polarization of Br₂ and stabilizes the cationic Wheland intermediate.

-

Thermal Control: Cool the solution to 0–5 °C using an ice-water bath. Causality: Bromination of highly activated rings is exothermic; strict thermal control prevents over-bromination at the C2/C6 positions.

-

Electrophile Addition: Prepare a dilution of Br₂ (1.05 eq) in 2 volumes of AcOH. Add this solution dropwise over 30–45 minutes, maintaining the internal temperature below 10 °C.

-

Propagation: Remove the cooling bath and allow the reaction to stir at room temperature (20–25 °C) for 2 to 4 hours.

-

IPC (Self-Validation): Pull an aliquot, quench in water, and extract with EtOAc. Analyze via LC-MS. The reaction is complete when the starting material peak disappears and a dominant peak at m/z 259/261 [M-H]⁻ emerges (characteristic 1:1 bromine isotope pattern).

-

Isolation: Pour the reaction mixture into 30 volumes of vigorously stirred ice-cold water. The product will precipitate as a dense white-to-off-white solid.

-

Purification: Filter under vacuum, wash the filter cake extensively with cold water until the filtrate reaches pH > 4 (removing residual HBr and AcOH), and dry in a vacuum oven at 50 °C to a constant weight.

Phase 2: Carboxylic Acid Activation & Amidation

Objective: Conversion of the brominated intermediate to 4-bromo-3,5-dimethoxy-N-methylbenzamide via an active ester[4].

Fig 2: Mechanistic pathway of the EDC/HOBt-mediated amidation reaction.

Reagents & Materials:

-

4-Bromo-3,5-dimethoxybenzoic acid (1.0 eq)

-

EDC Hydrochloride (1.2 eq)

-

HOBt (1.2 eq)

-

Methylamine (2.0 M solution in THF, 1.5 eq)[4]

-

Anhydrous Tetrahydrofuran (THF, 10 volumes)

Step-by-Step Methodology:

-

Activation: In an oven-dried flask under N₂, dissolve 4-bromo-3,5-dimethoxybenzoic acid in anhydrous THF. Cool to 0 °C. Add EDC·HCl and HOBt sequentially. Stir for 15–30 minutes. Causality: EDC forms an unstable O-acylisourea, which is immediately trapped by HOBt to form a stable, highly reactive active ester, preventing the formation of unreactive N-acylurea byproducts.

-

Nucleophilic Attack: Add the methylamine solution dropwise. Causality: The excess amine ensures complete conversion and acts as a base to neutralize the HCl liberated from the EDC·HCl salt.

-

Propagation: Allow the mixture to warm to room temperature and stir for 17 hours[4].

-

IPC (Self-Validation): Analyze via LC-MS. Look for the product mass at m/z 274/276 [M+H]⁺.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (to hydrolyze unreacted active ester and neutralize acids). Extract the aqueous layer with Ethyl Acetate (3x).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Polish: If necessary, recrystallize the crude solid from EtOAc/Hexanes to yield the analytically pure target compound.

(Note: For industrial scale-up, the EDC/HOBt system can be substituted with Thionyl Chloride (SOCl₂) activation in methanol/DCM, which proceeds through an acyl chloride intermediate[3].)

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative parameters and critical quality attributes for the workflow.

| Step | Transformation | Key Reagents | Temp Profile | Time | Typical Yield | Critical IPC Readout (LC-MS) |

| 1 | Bromination | Br₂, AcOH | 0 °C → 25 °C | 2–4 h | 85–92% | Disappearance of SM; Product [M-H]⁻ = 259/261 |

| 2 | Amidation | EDC, HOBt, CH₃NH₂ | 0 °C → 25 °C | 17 h | 80–88% | Product [M+H]⁺ = 274/276 (1:1 Isotope Ratio) |

Analytical Characterization (Self-Validation Criteria)

To definitively confirm the structural integrity of the synthesized 4-bromo-3,5-dimethoxy-N-methylbenzamide , the isolated material must conform to the following spectral benchmarks:

-

Mass Spectrometry (ESI-MS): The presence of the bromine atom dictates a distinct 1:1 isotopic doublet in the mass spectrum. The [M+H]⁺ peaks must appear at m/z 274.0 (⁷⁹Br) and m/z 276.0 (⁸¹Br).

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.05 ppm (s, 2H): Aromatic protons at C2 and C6. The singlet confirms the symmetric substitution pattern and validates that bromination occurred at the C4 position.

-

δ ~6.15 ppm (br s, 1H): Amide N-H proton.

-

δ ~3.92 ppm (s, 6H): The two equivalent methoxy (-OCH₃) groups.

-

δ ~3.01 ppm (d, J = 4.8 Hz, 3H): The N-methyl group. The doublet splitting is caused by coupling with the adjacent amide N-H proton.

-

References[1] Title: 4-Bromo-3,5-dimethoxybenzoic acid

Sources

physicochemical properties of 4-bromo-3,5-dimethoxy-N-methylbenzamide

An In-Depth Technical Guide to the Physicochemical Properties of 4-bromo-3,5-dimethoxy-N-methylbenzamide

Abstract

This technical guide provides a comprehensive overview of the core . As a substituted benzamide, this compound belongs to a class of molecules with significant precedent in medicinal chemistry and materials science. Understanding its fundamental properties, such as solubility, lipophilicity, and thermal characteristics, is critical for its potential application in research and drug development. This document outlines the predicted characteristics of the molecule based on its structure and furnishes detailed, field-proven experimental protocols for their empirical determination. The methodologies are presented with a focus on the underlying scientific principles, ensuring that researchers can not only execute the procedures but also interpret the results within a validated framework.

Compound Identity and Structure

Overview

4-bromo-3,5-dimethoxy-N-methylbenzamide is an aromatic organic compound. Its structure is characterized by a central benzene ring substituted with a bromine atom, two methoxy groups, and an N-methylamido group. This combination of functional groups dictates its chemical reactivity, intermolecular interactions, and overall physicochemical profile.

-

IUPAC Name: 4-bromo-3,5-dimethoxy-N-methylbenzamide

-

CAS Number: 1456237-76-5[1]

-

Molecular Formula: C₁₀H₁₂BrNO₃

-

Canonical SMILES: CNC(=O)C1=CC(OC)=C(Br)C(OC)=C1

Chemical Structure:

Significance and Potential Applications

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved pharmaceuticals. The substituents on the aromatic ring and the amide nitrogen allow for fine-tuning of properties such as receptor binding, membrane permeability, and metabolic stability. The bromine atom can serve as a handle for further synthetic modifications (e.g., cross-coupling reactions) or contribute to binding interactions through halogen bonding. The methoxy groups influence conformation and solubility. A thorough characterization of the parent compound is the foundational first step for any rational drug design or material science investigation.

Core Physicochemical Properties

The following table summarizes the calculated and predicted . These values provide a baseline for experimental design and interpretation.

| Property | Value / Prediction | Method / Basis |

| Molecular Weight | 274.12 g/mol | Calculation from Molecular Formula |

| Physical State | Predicted: Crystalline solid | Based on analogous substituted benzamides at room temperature. |

| Melting Point | Not experimentally determined. | A sharp melting point range is indicative of high purity.[2][3] |

| logP | Predicted: ~2.4 | Based on the calculated logP of the structurally similar N-Allyl-4-bromo-3,5-dimethoxybenzamide (2.38).[4] Indicates moderate lipophilicity. |

| Hydrogen Bond Donors | 1 | From the N-H group of the secondary amide. |

| Hydrogen Bond Acceptors | 3 | From the carbonyl oxygen and the two methoxy oxygens. |

| pKa | Not experimentally determined. | The amide proton is exceptionally weakly acidic (pKa > 17). The carbonyl oxygen is a weak Brønsted-Lowry base. |

Predicted Spectroscopic Profile

While experimental spectra are definitive, a predicted profile based on the molecular structure is invaluable for characterization and purity assessment.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Two equivalent protons on the benzene ring are expected to appear as a singlet in the δ 6.8-7.5 ppm region.

-

Methoxy Protons: A sharp singlet integrating to 6 protons is expected around δ 3.8-4.0 ppm.

-

N-Methyl Protons: A singlet (or a doublet if coupled to the N-H proton, which may broaden or exchange) integrating to 3 protons, expected around δ 2.8-3.0 ppm.

-

Amide Proton: A broad singlet or triplet (depending on coupling to the N-methyl group) integrating to 1 proton, expected in the δ 5.5-8.5 ppm region. Its chemical shift can be highly dependent on solvent and concentration.

-

-

¹³C NMR Spectroscopy:

-

Approximately 8 distinct signals are expected, corresponding to the unique carbon environments in the molecule (accounting for symmetry). Key signals would include the carbonyl carbon (δ ~165-170 ppm), aromatic carbons attached to oxygen (δ ~150-160 ppm), and the N-methyl carbon (δ ~26 ppm).

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate to sharp band around 3300 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Bands in the 2850-3100 cm⁻¹ region.

-

C=O Stretch (Amide I): A strong, sharp absorption around 1640-1680 cm⁻¹.

-

N-H Bend (Amide II): A moderate absorption around 1550 cm⁻¹.

-

C-O Stretch (Ether): Strong absorptions in the 1050-1250 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The mass spectrum is expected to show a distinctive molecular ion peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively). This results in two peaks of nearly equal intensity: [M]⁺ at m/z 273 and [M+2]⁺ at m/z 275.

-

Experimental Determination Protocols

The following sections provide detailed, self-validating protocols for the empirical determination of the key physicochemical properties.

Determination of Melting Point

Causality: The melting point is a fundamental thermal property that serves as a primary indicator of a compound's purity. Pure crystalline compounds exhibit a sharp, well-defined melting point range (typically < 2°C), whereas impurities depress and broaden this range.[5] This protocol ensures an accurate determination by using a slow heating rate near the expected melting point.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: a. Place a small amount of the dry compound onto a clean watch glass. b. Thoroughly crush the sample into a fine powder using a spatula.[6] c. Press the open end of a capillary tube into the powder until a small amount of sample enters the tube. d. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a column of 2-3 mm of tightly packed sample is achieved.[5]

-

Preliminary (Rapid) Determination: a. Place the packed capillary into the heating block of a melting point apparatus (e.g., Mel-Temp). b. Set the heating rate to a rapid ramp (10-20°C per minute) to quickly find the approximate melting temperature.[3] c. Record the temperature at which the sample melts. This value is for estimation purposes only. d. Allow the apparatus to cool to at least 20°C below the estimated melting point.

-

Accurate Determination: a. Prepare a fresh capillary tube with the sample. Never re-melt a previously used sample.[2] b. Place the new capillary into the cooled apparatus. c. Heat rapidly until the temperature is ~15-20°C below the estimated melting point. d. Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[2][6] e. Record the temperature (T₁) at which the first drop of liquid appears. f. Record the temperature (T₂) at which the last crystal of solid melts completely. g. The melting point is reported as the range T₁ – T₂. h. Repeat the accurate determination at least twice with fresh samples to ensure consistency.

Caption: Workflow for accurate melting point determination.

Determination of Equilibrium Solubility

Causality: Solubility is a critical parameter that influences bioavailability, formulation, and reaction conditions. The shake-flask method is considered the gold standard for determining equilibrium solubility because it ensures that the solvent is fully saturated with the solute, providing a thermodynamically stable and reproducible measurement.[7][8]

Methodology: Shake-Flask Method with HPLC Quantification

-

Preparation of Saturated Solution: a. Select a solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol). b. Add an excess amount of 4-bromo-3,5-dimethoxy-N-methylbenzamide to a known volume of the solvent in a sealed glass vial. The presence of undissolved solid is essential. c. Place the vial in an incubator shaker or on a magnetic stir plate at a controlled temperature (e.g., 25°C or 37°C). d. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.[7]

-

Phase Separation: a. Once equilibrium is established, remove the vial from agitation. b. Allow the undissolved solid to settle. c. Separate the solid from the supernatant by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the compound.[7] This step is critical to prevent solid particles from artificially inflating the measured concentration.

-

Quantification: a. Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. b. Generate a calibration curve by analyzing these standards using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. c. Analyze the filtered supernatant (the saturated solution) using the same HPLC method. d. Determine the concentration of the compound in the supernatant by interpolating its response from the calibration curve.

-

Data Reporting: a. Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Caption: Workflow for the shake-flask solubility assay.

Determination of Octanol-Water Partition Coefficient (logP)

Causality: The n-octanol/water partition coefficient (logP) is the standard measure of a compound's lipophilicity. It governs how a molecule distributes between fatty (nonpolar) and aqueous (polar) environments, which is a key predictor of its pharmacokinetic behavior (absorption, distribution, metabolism, and excretion).[9][10] The shake-flask method directly measures this partitioning.

Methodology: Shake-Flask Method with HPLC Quantification

-

Phase Preparation: a. Prepare two solutions: n-octanol saturated with water and water (or a pH 7.4 buffer) saturated with n-octanol. This pre-saturation is crucial for thermodynamic consistency. b. To do this, mix equal volumes of n-octanol and water/buffer, shake vigorously, and allow the layers to separate for at least 24 hours.[9]

-

Partitioning: a. Accurately weigh the compound and dissolve it in a small, known volume of the pre-saturated n-octanol. b. Add a known volume of the pre-saturated water/buffer to create a specific octanol-to-water volume ratio (e.g., 1:1 or 2:1). c. Seal the container and shake vigorously for an extended period (e.g., 1-3 hours) to facilitate partitioning between the two phases. d. Allow the phases to fully separate. Centrifugation can be used to accelerate and improve the separation.

-

Quantification: a. Carefully take a precise aliquot from the n-octanol layer and another from the aqueous layer. b. Determine the concentration of the compound in each aliquot (Cₒ꜀ₜ and Cₐᵩ) using a validated HPLC method. A calibration curve will be required for accurate quantification. The wide dynamic range of modern detectors is advantageous here, as concentrations in the two phases can differ significantly.[9]

-

Calculation and Reporting: a. Calculate the partition coefficient, P, using the formula: P = Cₒ꜀ₜ / Cₐᵩ. b. The final value is reported as the base-10 logarithm: logP = log₁₀(P). c. For ionizable compounds, this value is determined at a specific pH and is often referred to as a distribution coefficient, logD.

Caption: Workflow for logP determination via shake-flask.

Conclusion

4-bromo-3,5-dimethoxy-N-methylbenzamide is a compound with a structural motif relevant to modern chemical research. This guide provides a foundational understanding of its key physicochemical properties through structural prediction and, more importantly, outlines robust, validated experimental protocols for their determination. The accurate measurement of melting point, solubility, and logP, as detailed herein, is an indispensable prerequisite for any further investigation, enabling researchers to make informed decisions in synthesis, formulation, and application development.

References

- General Experimental Protocol for Determining Solubility. (2025). Benchchem.

- Melting point determin

- Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.

- Solubility test for Organic Compounds. (2024). Unacademy.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Massachusetts.

- Determination Of Melting Point Of An Organic Compound. (2019). BYJU'S.

- Physics-Based Solubility Prediction for Organic Molecules. (n.d.).

- Compound solubility measurements for early drug discovery. (2022). Life Chemicals.

- Melting point determin

- Experiment 1 – Melting Points. (n.d.). University of Missouri–St. Louis.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent Technologies.

- N-Allyl-4-bromo-3,5-dimethoxybenzamide. (n.d.). ChemScene.

- Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.

- Practical methods for the measurement of log P for surfactants. (2025).

- 4-bromo-3,5-dimethoxy-N-methylbenzamide 1456237-76-5. (n.d.). Guidechem.

Sources

- 1. Page loading... [guidechem.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. chemscene.com [chemscene.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. byjus.com [byjus.com]

- 7. benchchem.com [benchchem.com]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Navigating the Synthesis and Potential of 4-Bromo-3,5-dimethoxy-N-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the benzamide scaffold is a cornerstone, serving as the foundation for a multitude of biologically active compounds and functional materials. The strategic placement of various substituents on the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This guide focuses on a specific, yet underexplored derivative, 4-bromo-3,5-dimethoxy-N-methylbenzamide . While a dedicated CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, its synthesis is readily achievable from its carboxylic acid precursor, 4-bromo-3,5-dimethoxybenzoic acid (CAS: 56518-42-4) .[1][2]

This document serves as an in-depth technical guide for researchers, providing a comprehensive overview of the synthesis, characterization, and potential applications of 4-bromo-3,5-dimethoxy-N-methylbenzamide. By leveraging established synthetic methodologies and drawing parallels from structurally related compounds, we will explore the nuances of its preparation and its prospective utility in drug discovery and materials science.

Physicochemical Properties and Starting Material

The journey to synthesizing and understanding 4-bromo-3,5-dimethoxy-N-methylbenzamide begins with its key precursor, 4-bromo-3,5-dimethoxybenzoic acid. The properties of this starting material are well-documented and crucial for planning the subsequent amidation reaction.

| Property | Value | Source |

| CAS Number | 56518-42-4 | [1][2] |

| Molecular Formula | C₉H₉BrO₄ | [1][2] |

| Molecular Weight | 261.07 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 248-258 °C | [1][2] |

| Purity | ≥ 97% | |

| Solubility | Soluble in organic solvents like DCM, THF | Inferred from general chemical principles |

Synthesis of 4-Bromo-3,5-dimethoxy-N-methylbenzamide

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. The most common and reliable method involves the activation of the carboxylic acid to a more reactive species, such as an acid chloride, followed by nucleophilic attack by an amine.

Experimental Protocol: Two-Step Synthesis

This protocol details a robust, two-step procedure for the synthesis of 4-bromo-3,5-dimethoxy-N-methylbenzamide from 4-bromo-3,5-dimethoxybenzoic acid.

Step 1: Formation of 4-Bromo-3,5-dimethoxybenzoyl chloride

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of acid).

-

Addition of Reagent: To this suspension, add oxalyl chloride (2.0 eq) dropwise at room temperature.[3] A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) is then added.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and CO).

-

Work-up: Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-bromo-3,5-dimethoxybenzoyl chloride, which is typically used in the next step without further purification.

Step 2: Amidation with Methylamine

-

Reaction Setup: In a separate round-bottom flask, dissolve methylamine hydrochloride (1.5 eq) in a mixture of DCM and a suitable base, such as triethylamine (3.0 eq), and cool the mixture to 0 °C in an ice bath.

-

Addition of Acid Chloride: The crude 4-bromo-3,5-dimethoxybenzoyl chloride, dissolved in a minimal amount of anhydrous DCM, is added dropwise to the methylamine solution at 0 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for an additional 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 4-bromo-3,5-dimethoxy-N-methylbenzamide.

Characterization and Analytical Data

The structural elucidation of the final product is critical. Based on the known spectral data of similar substituted benzamides, the following characteristics for 4-bromo-3,5-dimethoxy-N-methylbenzamide can be anticipated.[4]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, and the N-methyl group. The aromatic protons will likely appear as a singlet due to the symmetrical substitution pattern. The methoxy protons will also present as a singlet, and the N-methyl protons will appear as a doublet coupled to the N-H proton.

-

¹³C NMR Spectroscopy: The carbon NMR will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with the carbon attached to the bromine being significantly deshielded), the methoxy carbons, and the N-methyl carbon.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for the bromine atom.

Potential Applications and Biological Significance

While specific biological data for 4-bromo-3,5-dimethoxy-N-methylbenzamide is not yet published, the structural motifs present in the molecule suggest several avenues for research.

-

Anticancer and Cytotoxic Activity: Many brominated and dimethoxy-substituted aromatic compounds have demonstrated cytotoxic effects against various cancer cell lines.[5][6][7] The presence of the bromo and dimethoxy groups can influence the molecule's lipophilicity and its ability to interact with biological targets.

-

Antimicrobial Properties: Benzamide derivatives are known to exhibit a broad range of antimicrobial activities.[8][9] The specific substitution pattern of 4-bromo-3,5-dimethoxy-N-methylbenzamide may confer activity against various bacterial and fungal strains.

-

Enzyme Inhibition: The benzamide core is a common feature in many enzyme inhibitors. For instance, N-methylbenzamide has been identified as a potent phosphodiesterase 10A (PDE10A) inhibitor.[3]

Safety and Handling

Working with brominated aromatic compounds and the reagents required for this synthesis necessitates strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

-

Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood to avoid inhalation of corrosive and toxic vapors from reagents like oxalyl chloride and bromine-containing compounds.[10][12][13]

-

Handling of Reagents:

-

Oxalyl Chloride: Highly corrosive and toxic. Handle with extreme care and avoid contact with water.

-

Brominated Compounds: Can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation and direct contact.[14]

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

4-Bromo-3,5-dimethoxy-N-methylbenzamide represents a synthetically accessible molecule with significant potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis, characterization, and exploration of its biological activities. The insights and protocols detailed herein are intended to empower researchers to confidently navigate the preparation of this and structurally related compounds, paving the way for new discoveries in drug development and beyond.

References

-

Chem-Impex. 4-Bromo-3,5-dimethoxybenzoic acid. [Link]

- Google Patents.

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

-

Carl ROTH. Safety Data Sheet: Bromine. [Link]

-

Breckland Scientific. Bromine - SAFETY DATA SHEET. [Link]

- Google Patents. Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

-

Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

-

MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

-

CDC. Bromine | Chemical Emergencies. [Link]

-

Oregon State University. NMR Analysis of Substituted Benzophenones Analysis Guide. [Link]

-

MDPI. N,N-Diethyl-3-methylbenzamide. [Link]

-

Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

-

ResearchGate. Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. [Link]

-

PDF. Biological activity and molecular docking of 2'-bromo-4-methoxy-3-nitro benzil, 2,2'. [Link]

-

PMC. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]

-

ResearchGate. Benzamide compounds with biological activities (4ae4k). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 4. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. dollycorporation.com [dollycorporation.com]

- 12. carlroth.com [carlroth.com]

- 13. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 14. Bromine | Chemical Emergencies | CDC [cdc.gov]

biological activity of 4-bromo-3,5-dimethoxy-N-methylbenzamide

An In-Depth Technical Guide to the Biological Activity of 4-bromo-3,5-dimethoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-bromo-3,5-dimethoxy-N-methylbenzamide is a synthetic compound for which, as of the date of this guide, no specific biological activity has been characterized in peer-reviewed literature. However, its structure, belonging to the class of substituted benzamides, offers a strong basis for postulating its pharmacological potential. This guide provides a comprehensive framework for the investigation of this molecule, grounded in the established activities of structurally related compounds. We will explore its probable mechanisms of action, primarily focusing on dopamine receptor antagonism, and provide detailed, actionable protocols for its synthesis, in vitro characterization, and in vivo evaluation. This document is intended to serve as a foundational resource to catalyze and guide future research into this promising compound.

Introduction: The Pharmacological Significance of the Substituted Benzamide Scaffold

The substituted benzamide core is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of therapeutic agents.[1][2] These compounds are known to modulate various biological targets, with a pronounced history of activity within the central nervous system (CNS). Notably, drugs like amisulpride and sulpiride are potent and selective dopamine D2/D3 receptor antagonists used clinically as antipsychotics.[3][4][5] Their mechanism hinges on the selective blockade of dopaminergic neurotransmission in the mesolimbic pathways.[3][5] The specific substitution pattern on the aromatic ring and the nature of the amide substituent are critical determinants of receptor affinity, selectivity, and overall pharmacological profile.

The structure of 4-bromo-3,5-dimethoxy-N-methylbenzamide incorporates key features suggestive of CNS activity:

-

N-methylbenzamide moiety: This group is a common feature in atypical antipsychotics that interact with dopamine receptors.

-

3,5-dimethoxy substitution: These electron-donating groups can influence the electronic environment of the phenyl ring, potentially enhancing binding affinity to target receptors.

-

4-bromo substituent: The halogen at this position can modulate lipophilicity, influencing blood-brain barrier penetration, and can also form specific halogen bonds within a receptor's binding pocket.

Given these structural attributes, the most probable biological activity of this compound is as a dopamine D2 receptor antagonist, positioning it as a candidate for investigation as a novel antipsychotic agent.

Proposed Synthesis Pathway

A robust and reproducible synthesis is the first step in characterizing a novel compound. The following protocol outlines a standard and efficient method for the preparation of 4-bromo-3,5-dimethoxy-N-methylbenzamide from its corresponding benzoic acid.

Experimental Protocol: Amide Formation

-

Starting Material: 4-bromo-3,5-dimethoxybenzoic acid. This precursor can be synthesized from 3,5-dihydroxybenzoic acid via methylation followed by bromination, or from commercially available starting materials.

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction at room temperature for 1-2 hours, or until gas evolution ceases and the solution becomes clear. The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude 4-bromo-3,5-dimethoxybenzoyl chloride.

-

Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of methylamine (2.0 eq, typically as a solution in THF or water) and a non-nucleophilic base such as triethylamine (2.2 eq) in DCM. Add the methylamine solution dropwise to the cold acyl chloride solution.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification and Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4-bromo-3,5-dimethoxy-N-methylbenzamide. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Postulated Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary hypothesis is that 4-bromo-3,5-dimethoxy-N-methylbenzamide acts as an antagonist at dopamine D2 receptors. In schizophrenia, positive symptoms are associated with hyperactivity of dopaminergic signaling in the mesolimbic pathway. By blocking these postsynaptic D2 receptors, the compound would inhibit the downstream signaling cascade, leading to a reduction in neuronal firing and an amelioration of psychotic symptoms.

Caption: Proposed mechanism of D2 receptor antagonism.

In Vitro Evaluation: A Step-by-Step Technical Guide

A systematic in vitro evaluation is essential to confirm the hypothesized mechanism of action and to characterize the compound's pharmacological profile.

Experimental Workflow: In Vitro Characterization

Caption: Workflow for comprehensive in vitro profiling.

Primary Target Engagement: D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the compound for the human dopamine D2 receptor.

Protocol:

-

Membrane Preparation: Use commercially available cell membranes from a stable cell line (e.g., HEK293 or CHO) overexpressing the human D2 receptor.

-

Assay Setup: Perform a competitive binding assay in a 96-well plate format. Each well will contain receptor membranes, a fixed concentration of a D2-selective radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride), and varying concentrations of the test compound.[6]

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Quantification: Wash the filters to remove non-specific binding. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Functional Activity: cAMP Assay

Objective: To determine if the compound acts as an antagonist at the D2 receptor.

Protocol:

-

Cell Culture: Use a cell line stably expressing the human D2 receptor, which is coupled to the Gi protein that inhibits adenylyl cyclase.

-

Assay Procedure: Seed the cells in a multi-well plate. Pre-treat the cells with varying concentrations of the test compound. After a short incubation, stimulate the cells with a known D2 receptor agonist (e.g., Quinpirole) in the presence of a phosphodiesterase inhibitor like IBMX.

-

cAMP Measurement: After stimulation, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: The agonist will decrease cAMP levels. An antagonist will reverse this effect in a dose-dependent manner. Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the IC₅₀.

In Vivo Evaluation: Preclinical Models

Compounds that demonstrate high affinity and potent antagonism in vitro should be advanced to in vivo models to assess their antipsychotic-like efficacy and potential side effects.

Table 1: Recommended In Vivo Models for Antipsychotic Activity

| Model | Species | Rationale & Procedure | Key Endpoints |

| Amphetamine-Induced Hyperlocomotion | Mouse/Rat | Models the hyperdopaminergic state of psychosis. Animals are pre-treated with the test compound, then challenged with d-amphetamine to induce hyperactivity. | Reduction in total distance traveled, rearing frequency, and stereotyped behaviors.[6] |

| Prepulse Inhibition (PPI) of Startle | Rat | Models sensorimotor gating deficits observed in schizophrenia. A weak prepulse stimulus that normally inhibits the startle response to a subsequent strong pulse is disrupted by dopamine agonists. | Reversal of the dopamine agonist-induced deficit in PPI by the test compound. |

| Catalepsy Test | Rat | Assesses the potential for extrapyramidal side effects (EPS), a major drawback of typical antipsychotics. The time an animal remains in an imposed awkward posture is measured. | Lack of catalepsy induction at therapeutically relevant doses, indicating an "atypical" antipsychotic profile.[6] |

Conclusion and Future Directions

4-bromo-3,5-dimethoxy-N-methylbenzamide presents a compelling chemical structure that warrants thorough investigation as a potential CNS therapeutic agent. The strong analogy to known substituted benzamide antipsychotics provides a clear and testable primary hypothesis: antagonism of the dopamine D2 receptor. The protocols detailed in this guide offer a rigorous, industry-standard pathway for elucidating its biological activity, from initial synthesis and in vitro profiling to preclinical in vivo validation. Future research should focus on executing these studies to define its potency, selectivity, efficacy, and safety profile. A favorable outcome would establish this compound as a novel lead candidate for the development of the next generation of antipsychotic therapies.

References

- BenchChem. (n.d.). In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide.

- Ögren, S. O., & Köhler, C. (1981). Studies on the mechanism of action of substituted benzamide drugs. Acta Psychiatrica Scandinavica. Supplementum, 291, 53–64.

- Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- Pani, L., Gessa, G. L., & Corsini, G. U. (2004). Consensus on the use of substituted benzamides in psychiatric patients. Neuropsychobiology, 50(2), 101–107.

- Karger AG. (2004, July 29). Consensus on the Use of Substituted Benzamides in Psychiatric Patients.

- Pani, L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.

- BenchChem. (n.d.). The Evolving Landscape of Benzamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy.

- Yilmaz, I., & Yilmaz, S. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Journal of Molecular Structure, 1130, 834–841.

- Wesołowska, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Molecules, 25(2), 393.

- BenchChem. (n.d.). Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry.

- Ali, S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Biology Interface, 14(5), 1-11.

- Moreno, J. L., & González-Maeso, J. (2013). Preclinical models of antipsychotic drug action. ACS Chemical Neuroscience, 4(1), 77–85.

- Wesołowska, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Molecules, 25(2), 393.

- Kazi, A. A., & Chatpalliwar, V. A. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Current Enzyme Inhibition, 18(1), 61–75.

- Slideshare. (n.d.). Screening models of anti psychotic drugs-converted.

- Weiner, I. (n.d.). Screening of antipsychotic drugs in animal models. Tel Aviv University.

- ChemicalBook. (n.d.). methyl 4-bromo-3,5-dimethoxybenzoate synthesis.

- PubChem. (n.d.). 4-Bromo-3,5-dihydroxy-N-methylbenzamide.

- Wikipedia. (n.d.). 4-Bromo-3,5-dimethoxyamphetamine.

- SynHet. (n.d.). 4-Bromo-3,5-dimethyl-benzamide.

- The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids.

- Sigma-Aldrich. (n.d.). 4-Bromo-3-methoxy-N,N-dimethylbenzamide.

- Gsrs. (n.d.). 4-BROMO-3,5-DIHYDROXY-N-METHYLBENZAMIDE.

- Salamanca, et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1245-1262.

- Sciencemadness Discussion Board. (2005, January 9). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.

- BLDpharm. (n.d.). 1960488-12-3|4-Bromo-3-ethoxy-N-methoxy-N-methylbenzamide.

- Saeed, A., et al. (2012). N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1658.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-N-methoxy-N-methylbenzamide: A Versatile Pharmaceutical Intermediate for Organic Synthesis.

- SciELO - Infomed. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide.

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the mechanism of action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Privileged Scaffold: 4-Bromo-3,5-dimethoxy-N-methylbenzamide in Structure-Based Enzyme Inhibitor Design

Executive Summary

In the landscape of rational drug design, the identification of versatile, programmable chemical fragments is paramount. 4-Bromo-3,5-dimethoxy-N-methylbenzamide (BDNM, CAS: 1456237-76-5) has emerged not merely as a synthetic intermediate, but as a "privileged scaffold" in Structure-Based Drug Design (SBDD). This technical guide explores the mechanistic rationale behind the BDNM architecture, detailing how its unique steric and electronic properties are leveraged to synthesize highly selective enzyme inhibitors targeting Quinone Reductase 2 (QR2), Fibroblast Growth Factor Receptors (FGFR), and the Axl receptor tyrosine kinase.

By dissecting the causality behind its structural features and providing self-validating experimental workflows, this guide serves as a comprehensive resource for medicinal chemists and drug development professionals.

Mechanistic Rationale: The Anatomy of BDNM

The utility of BDNM in enzyme inhibition is driven by three highly synergistic structural domains, each serving a specific biological and synthetic function:

-

The N-Methylbenzamide Core (The Hinge Binder): In kinase targets, the amide moiety acts as a classic hinge-binding motif. The N-H group serves as a directional hydrogen bond donor, while the carbonyl (C=O) acts as a hydrogen bond acceptor, anchoring the molecule to the kinase backbone. The addition of the N-methyl group restricts the rotational degrees of freedom of the amide bond. This pre-organization reduces the entropic penalty upon binding, significantly boosting binding affinity.

-

The 3,5-Dimethoxy Substituents (The Modulators): These groups are strongly electron-donating, enriching the electron density of the aromatic ring. Biologically, they act as critical hydrogen bond acceptors. In the context of enzymes like Quinone Reductase 2 (QR2), these methoxy groups are precisely angled to interact with, or displace, ordered water molecules within the active site, modulating the desolvation penalty[1].

-

The 4-Bromo Handle (The Vector): Bromine is a heavy, polarizable halogen. Biologically, it can engage in orthogonal "halogen bonding" with backbone carbonyl oxygens deep within hydrophobic pockets. Synthetically, it is the ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira). This allows chemists to use BDNM as a foundational vector, extending the molecule deep into adjacent allosteric or back-pockets to achieve target selectivity (such as differentiating FGFR from VEGFR2)[2].

Validated Applications in Enzyme Inhibition

Application A: Overcoming Kinase Selectivity in FGFR Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family is a major target in oncology (e.g., urothelial carcinoma). However, early pan-FGFR inhibitors suffered from severe off-target toxicity—specifically hypertension—due to cross-reactivity with the structurally similar Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[2].

Derivatives utilizing the 3,5-dimethoxy-N-methylbenzamide scaffold have been instrumental in solving this. By utilizing the 4-bromo position to attach bulky, rigid heteroaromatics, researchers can exploit the subtle volumetric differences in the FGFR back-pocket. The resulting BDNM-derived inhibitors achieve sub-nanomolar potency against FGFR1-3 while maintaining a >100-fold selectivity window over VEGFR2[2].

Fig 1: FGFR signaling cascade and intervention by BDNM-derived kinase inhibitors.

Application B: Quinone Reductase 2 (QR2) and Resveratrol Analogs

QR2 is an oxidoreductase enzyme implicated in the metabolic activation of toxic quinones. Resveratrol is a known natural inhibitor of QR2, but it suffers from poor bioavailability. Researchers have utilized 3,5-dimethoxybenzamide derivatives as bioisosteres for resveratrol's resorcinol ring. The methoxy groups reduce rapid glucuronidation (improving half-life) while maintaining the necessary spatial geometry to block the QR2 active site. Structural evaluations confirm that these derivatives successfully navigate the ordered water network within the QR2 cavity[1].

Application C: Axl Receptor Tyrosine Kinase and HIF Suppression

Beyond direct kinase hinge-binding, precursors like 4-bromo-3,5-dimethoxybenzoic acid are utilized to synthesize complex natural product derivatives (e.g., fruiting-body inducers from fungi). These synthesized derivatives have demonstrated potent suppression of Hypoxia-Inducible Factor (HIF) and the Axl receptor tyrosine kinase, both of which are critical drivers of tumor metastasis and immune evasion[3].

Quantitative Structure-Activity Relationship (QSAR) Summary

The following table summarizes the quantitative impact of the BDNM scaffold and its immediate derivatives across different enzymatic targets, demonstrating its versatility.

| Target Enzyme | Scaffold / Derivative Modification | Primary Activity | Selectivity / Mechanistic Rationale | Reference |

| FGFR1-3 | BDNM extended via 4-position cross-coupling | IC₅₀ < 10 nM | >100x selective over VEGFR2. Bulky extension exploits the FGFR back-pocket. | [2] |

| QR2 | 3,5-dimethoxy-N-methylbenzamide analogs | ~43-50% inhibition at 100 µM | Methoxy groups replace hydroxyls to modulate binding to active-site water molecules. | [1] |

| Axl Kinase | 4-bromo-3,5-dimethoxybenzoic acid derived esters | Significant protein suppression | Scaffold acts as a lipophilic core mimicking natural fungal bioactive compounds. | [3] |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every critical step includes an intrinsic control or feedback loop to confirm success before proceeding.

Protocol 1: Fragment-Based Extension via Suzuki-Miyaura Cross-Coupling

Purpose: To extend the BDNM scaffold at the 4-bromo position to generate a targeted kinase inhibitor.

-

Reagent Preparation & Degassing: Dissolve BDNM (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.

-

Causality: Water is required to dissolve the inorganic base, while dioxane solubilizes the organic fragments.

-

Critical Step: Sparge the solution with Argon for 15 minutes. Oxygen is a potent poison to the Palladium(0) active catalytic species; failing to degas will result in catalyst oxidation and reaction failure.

-

-

Catalyst Addition: Add K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq). Heat the mixture to 90°C under an inert atmosphere for 4 hours.

-

In-Process Control (Self-Validation): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

-

Validation Metric: The reaction is self-validating when the distinct isotopic signature of the starting material (an equal-intensity doublet at m/z [M+H]⁺ due to ⁷⁹Br and ⁸¹Br) completely disappears, replaced by a single, higher-mass peak corresponding to the cross-coupled product. If the doublet persists, the catalytic cycle has stalled, indicating the need for additional catalyst or further degassing.

-

-

Workup: Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Fig 2: Self-validating synthetic workflow for generating BDNM-derived enzyme inhibitors.

Protocol 2: High-Throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify the IC₅₀ of the newly synthesized BDNM-derivative against FGFR3.

-

Assay Assembly: In a 384-well plate, combine recombinant FGFR3 kinase domain, a biotinylated peptide substrate, and ATP at its Michaelis constant (

).-

Causality: Running the assay at the ATP

ensures that the assay is highly sensitive to ATP-competitive inhibitors (like BDNM derivatives) without being artificially overwhelmed by physiological ATP concentrations.

-

-

Compound Titration: Add the BDNM-derived inhibitor in a 10-point dose-response series (ranging from 10 µM to 0.1 nM).

-

Detection Phase: After a 60-minute incubation, add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).

-

Data Validation (Self-Validation): Calculate the Z'-factor using the positive control (e.g., Erdafitinib, a known FGFR inhibitor) and the negative control (DMSO vehicle).

-

Validation Metric: The assay is only deemed valid if the Z'-factor is > 0.5. This mathematically proves that the signal band (inhibition) is statistically separated from the noise band (vehicle), ensuring that the calculated IC₅₀ values are biochemical realities, not assay artifacts.

-

References

-

Design, synthesis, biological and structural evaluation of functionalized resveratrol analogues as inhibitors of quinone reductase 2 Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

がん治療を目的とした高活性かつ選択的な線維芽細胞増殖因子受容体(FGFR)阻害剤ASP5878 (Highly active and selective fibroblast growth factor receptor (FGFR) inhibitor ASP5878 for cancer treatment) Source: Osaka University Knowledge Archive (OUKA) URL:[Link]

-

“Fruiting Liquid” of Mushroom-Forming Fungi, A Novel Source of Bioactive Compounds – Fruiting-Body Inducer and HIF and Axl Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

- 1. Design, synthesis, biological and structural evaluation of functionalized resveratrol analogues as inhibitors of quinone reductase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 3. “Fruiting Liquid” of Mushroom-Forming Fungi, A Novel Source of Bioactive Compounds – Fruiting-Body Inducer and HIF and Axl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

exploring the mechanism of action of 4-bromo-3,5-dimethoxy-N-methylbenzamide

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-bromo-3,5-dimethoxy-N-methylbenzamide

Preamble: Charting a Course for Mechanistic Discovery

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic potential is a paramount endeavor. The compound 4-bromo-3,5-dimethoxy-N-methylbenzamide presents a compelling case for investigation. Its structural motifs, particularly the substituted benzamide scaffold, are reminiscent of moieties found in a variety of bioactive molecules, including those with anticancer properties. Notably, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have shown promise in non-small cell lung cancer models, suggesting a potential avenue of exploration for the subject of this guide[1].

This technical guide is crafted for researchers, scientists, and drug development professionals. It deviates from a conventional template to provide a bespoke, logic-driven framework for the systematic elucidation of the mechanism of action of 4-bromo-3,5-dimethoxy-N-methylbenzamide. As direct biological data for this specific compound is not extensively available in the public domain, this document will serve as a comprehensive roadmap for its investigation, grounded in established scientific principles and methodologies.

Our approach is built on a foundation of scientific integrity, with each proposed experimental step designed to be self-validating. We will not merely list protocols but delve into the causality behind experimental choices, ensuring that the narrative is both instructive and insightful.

Part 1: Hypothesis Generation - Inferring Potential Biological Activity

The chemical architecture of 4-bromo-3,5-dimethoxy-N-methylbenzamide provides initial clues to its potential biological function. The benzamide core is a well-established pharmacophore known to interact with a variety of enzymatic targets, including protein kinases[1]. The presence and positioning of the bromo and dimethoxy substituents can significantly influence the molecule's electronic and lipophilic properties, which are critical for target binding and pharmacokinetic profile[1].

Given that structurally related benzamide derivatives have demonstrated inhibitory activity against protein kinases, a primary hypothesis is that 4-bromo-3,5-dimethoxy-N-methylbenzamide functions as a protein kinase inhibitor. Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer[1].

Part 2: A Phased Experimental Approach to Mechanistic Elucidation

We propose a multi-phase experimental workflow designed to systematically identify the molecular target(s) of 4-bromo-3,5-dimethoxy-N-methylbenzamide, validate its on-target activity, and characterize its downstream cellular effects.

Phase I: Broad-Spectrum Target Identification

The initial step is to cast a wide net to identify potential molecular targets.

1.1. Kinase Panel Screening:

-

Rationale: To efficiently screen the compound against a large and diverse panel of human protein kinases to identify potential primary targets.

-

Methodology: A commercially available kinase panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology's Kinase HotSpot™) will be utilized. The compound will be tested at one or two standard concentrations (e.g., 1 µM and 10 µM) to assess its inhibitory activity against hundreds of kinases.

-

Data Interpretation: The results will be expressed as a percentage of inhibition relative to a control. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50% or 75%) at the tested concentration.

1.2. Data Presentation: Hypothetical Kinase Screening Results

| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |

| Kinase A | 85% | 98% |

| Kinase B | 60% | 92% |

| Kinase C | 25% | 55% |

| ... | ... | ... |

Phase II: Target Validation and Characterization

Once initial hits are identified, the next phase focuses on validating these interactions and characterizing the nature of the inhibition.

2.1. Dose-Response and IC50 Determination:

-

Rationale: To quantify the potency of the compound against the validated kinase targets.

-

Methodology: An in vitro kinase assay will be performed for each "hit" kinase. The compound will be tested over a range of concentrations (e.g., from nanomolar to micromolar) to generate a dose-response curve.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated from the dose-response curve.

2.2. Binding Affinity Determination (Surface Plasmon Resonance - SPR):

-

Rationale: To confirm direct binding of the compound to the target kinase and to determine the binding affinity (KD).

-

Methodology: Recombinant kinase protein will be immobilized on an SPR sensor chip. The compound will be flowed over the chip at various concentrations, and the binding events will be monitored in real-time.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants will be determined, and the equilibrium dissociation constant (KD) will be calculated (KD = kd/ka).

2.3. Mechanism of Inhibition Studies:

-

Rationale: To understand how the compound inhibits the kinase (e.g., competitive, non-competitive, or uncompetitive with respect to ATP or the substrate).

-

Methodology: Enzyme kinetic studies will be performed by measuring the initial reaction rates at varying concentrations of both the compound and either ATP or the peptide substrate.

-

Data Analysis: The data will be plotted using methods such as Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.

Phase III: Cellular and Functional Characterization

The final phase aims to understand the biological consequences of target engagement in a cellular context.

3.1. Cellular Proliferation and Viability Assays:

-

Rationale: To assess the compound's effect on the growth and survival of cancer cell lines that are known to be dependent on the identified target kinase.

-

Methodology: Cell lines will be treated with a range of concentrations of the compound, and cell viability will be measured using assays such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: The GI50 (concentration that causes 50% growth inhibition) will be determined.

3.2. Target Engagement and Downstream Signaling (Western Blotting):

-

Rationale: To confirm that the compound inhibits the target kinase in cells and to investigate the impact on downstream signaling pathways.

-

Methodology: Cancer cells will be treated with the compound for various times. Cell lysates will be prepared, and the phosphorylation status of the target kinase (autophosphorylation) and its key downstream substrates will be analyzed by Western blotting using phospho-specific antibodies.

-

Data Analysis: Changes in the levels of phosphorylated proteins will be quantified relative to total protein levels.

3.3. Cell Cycle and Apoptosis Analysis:

-

Rationale: To determine the effect of the compound on cell cycle progression and to assess if it induces programmed cell death (apoptosis).

-

Methodology:

-

Cell Cycle: Cells will be treated with the compound, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry.

-

Apoptosis: Apoptosis will be assessed by Annexin V/propidium iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.

-

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) and the percentage of apoptotic cells will be quantified.

Part 3: Visualization of Proposed Mechanisms and Workflows

Proposed Signaling Pathway

Caption: Proposed inhibitory action on a receptor tyrosine kinase signaling pathway.

Experimental Workflow

Caption: Phased experimental workflow for mechanistic elucidation.

Part 4: Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Assay (IC50 Determination)

-

Materials: Recombinant kinase, appropriate peptide substrate, ATP, 4-bromo-3,5-dimethoxy-N-methylbenzamide, assay buffer, kinase detection reagent (e.g., ADP-Glo™).

-

Procedure:

-

Prepare a serial dilution of the compound in DMSO.

-

In a 384-well plate, add 5 µL of the compound dilution or DMSO (control).

-

Add 10 µL of a mixture of the kinase and substrate in assay buffer.

-

Initiate the reaction by adding 10 µL of ATP solution.

-

Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the reaction and detect the kinase activity using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Protocol 2: Western Blotting for Phospho-Protein Analysis

-

Materials: Cancer cell line, cell culture medium, 4-bromo-3,5-dimethoxy-N-methylbenzamide, lysis buffer, protease and phosphatase inhibitors, primary antibodies (total and phospho-specific for the target and downstream proteins), HRP-conjugated secondary antibody, ECL substrate.

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of the compound or DMSO for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer containing inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using image analysis software and normalize the phospho-protein signal to the total protein signal.

Conclusion and Future Directions

This technical guide outlines a rigorous and systematic approach to unraveling the mechanism of action of 4-bromo-3,5-dimethoxy-N-methylbenzamide. By progressing through the proposed phases of target identification, validation, and cellular characterization, researchers can build a comprehensive understanding of this compound's biological activity. The insights gained from these studies will be invaluable in assessing its therapeutic potential and guiding future drug development efforts. Further investigations could include in vivo efficacy studies in relevant animal models and detailed pharmacokinetic and toxicological profiling.

References

- NINGBO INNO PHARMCHEM CO.,LTD.

- Benchchem. Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry.

Sources

The Multifaceted Therapeutic Potential of Substituted Benzamides: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the diverse therapeutic applications of substituted benzamides, a versatile class of compounds with significant impact across multiple medical fields. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, established clinical uses, and emerging therapeutic frontiers for this important chemical scaffold. Our narrative is grounded in scientific integrity, offering field-proven insights and detailed experimental methodologies to support further research and development.

The Architectural Versatility of the Benzamide Scaffold

The benzamide moiety, a simple yet elegant chemical structure, serves as a foundational scaffold for a wide array of pharmacologically active molecules. Its ability to be readily substituted at various positions on the aromatic ring and the amide nitrogen allows for the fine-tuning of its physicochemical properties and biological activity. This inherent modularity has enabled the development of compounds with high affinity and selectivity for a range of biological targets, leading to their successful application in treating a variety of pathological conditions.

The core structure, a benzene ring attached to an amide group, provides a stable framework. Strategic addition of different functional groups can modulate lipophilicity, hydrogen bonding capacity, and steric interactions, all of which are critical for receptor binding and pharmacokinetic profiles.

Central Nervous System Applications: Modulating Dopaminergic and Serotonergic Pathways

Substituted benzamides have made a significant mark in the treatment of central nervous system (CNS) disorders, primarily through their interaction with dopamine and serotonin receptors.

Atypical Antipsychotics: A Paradigm Shift in Schizophrenia Treatment

A key application of substituted benzamides is in the management of schizophrenia. Unlike typical antipsychotics which primarily act as dopamine D2 receptor antagonists and are often associated with significant extrapyramidal side effects, many substituted benzamides exhibit an "atypical" profile.[1][2]

Mechanism of Action: The antipsychotic effects of substituted benzamides like amisulpride are attributed to their selective antagonism of dopamine D2 and D3 receptors, particularly in the mesolimbic pathway.[3][4] This selectivity for limbic over striatal dopamine receptors is thought to contribute to their lower propensity for inducing movement disorders.[5]

A fascinating aspect of some substituted benzamides, such as amisulpride, is their dose-dependent dual mechanism of action.[6][7][8]

-

Low Doses (e.g., 50-100 mg/day for amisulpride): At lower concentrations, these drugs preferentially block presynaptic D2/D3 autoreceptors. This blockade inhibits the negative feedback loop on dopamine synthesis and release, leading to an increase in dopaminergic neurotransmission. This action is believed to be beneficial for treating the negative symptoms of schizophrenia, such as apathy and social withdrawal, as well as dysthymia.[3][4]

-

High Doses (e.g., 400-800 mg/day for amisulpride): At higher doses, the antagonistic effects on postsynaptic D2/D3 receptors predominate, leading to a reduction in dopaminergic hyperactivity. This is effective in managing the positive symptoms of schizophrenia, such as hallucinations and delusions.[3]

dot

Caption: General workflow of HDAC inhibition by benzamide derivatives.

Antibacterial Agents

Substituted benzamides are also being investigated as novel antibacterial agents. Some derivatives have shown promising activity against clinically relevant bacteria by targeting essential cellular processes. For example, certain oxazole-benzamide compounds have been found to inhibit the bacterial cell division protein FtsZ, which is a highly conserved and essential protein in most bacteria.

Data Presentation

Table 1: Comparative Antipsychotic Efficacy of Substituted Benzamides

| Compound | Target Receptors | Efficacy Measure | Clinical Study Outcome | Reference |

| Amisulpride | D2/D3 Antagonist | Reduction in BPRS score | Significant improvement in both positive and negative symptoms of schizophrenia. | |

| Remoxipride | D2 Antagonist | Reduction in BPRS & CGI scores | Effective in reducing psychotic symptoms with a low incidence of extrapyramidal side effects. |

Table 2: In Vitro Cytotoxicity of Benzamide Derivatives in Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) | Putative Mechanism | Reference |

| N-substituted benzamides | MCF-7 (Breast) | Varies | HDAC Inhibition | |

| N-substituted benzamides | A549 (Lung) | Varies | HDAC Inhibition | |

| N-substituted benzamides | K562 (Leukemia) | Varies | HDAC Inhibition | |

| Coumarin-benzamides | HepG2 (Liver) | Varies | Induction of Apoptosis |

Experimental Protocols

Synthesis of Substituted Benzamides via Acyl Chlorides

This protocol outlines a standard method for the synthesis of substituted benzamides from a substituted benzoyl chloride and a primary or secondary amine.

[9]Materials:

-

Substituted Benzoyl Chloride (1.0 eq)

-

Primary or Secondary Amine (1.0-1.2 eq)

-

Base (e.g., Triethylamine, Pyridine) (1.1-1.5 eq)

-

Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Deionized Water

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the amine and base in the anhydrous solvent.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the substituted benzoyl chloride to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with deionized water.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

dot

Caption: General workflow for the synthesis of substituted benzamides.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

-

Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [³H]-Spiperone).

-

Test compound (substituted benzamide).

-

Non-specific binding control (e.g., 10 µM haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Add the radioligand to all wells at a concentration near its Kd.

-

Incubate the plate at room temperature for 60-90 minutes.

-